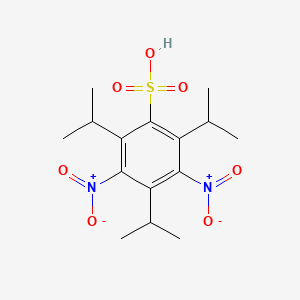

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid

Description

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H22N2O7S It is characterized by the presence of nitro groups, isopropyl groups, and a sulfonic acid group attached to a benzene ring

Properties

CAS No. |

656823-68-6 |

|---|---|

Molecular Formula |

C15H22N2O7S |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3,5-dinitro-2,4,6-tri(propan-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C15H22N2O7S/c1-7(2)10-13(16(18)19)11(8(3)4)15(25(22,23)24)12(9(5)6)14(10)17(20)21/h7-9H,1-6H3,(H,22,23,24) |

InChI Key |

ZWDKINWKAMYSFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=C1[N+](=O)[O-])C(C)C)S(=O)(=O)O)C(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid typically involves multiple steps One common method includes the nitration of 2,4,6-tri(propan-2-yl)benzene followed by sulfonationThe sulfonation step introduces the sulfonic acid group (SO3H) using fuming sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) for sulfonation.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.

| Application | Description |

|---|---|

| Spectrophotometry | Acts as a chromogenic reagent for the detection of metal ions through color change. |

| Chromatography | Used in the preparation of chiral stationary phases for liquid chromatography to separate enantiomers effectively. |

Pharmaceutical Development

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its sulfonic acid group enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).

| Drug Type | Example |

|---|---|

| Anti-inflammatory drugs | Used in the synthesis of novel anti-inflammatory agents that exhibit enhanced efficacy. |

| Antimicrobial agents | Acts as a precursor in developing compounds with potent antimicrobial activity against resistant strains. |

Material Science

The compound is also explored in material science for its potential applications in polymer chemistry. Its sulfonic group can be used to modify polymer surfaces to improve their hydrophilicity and adhesion properties.

| Material Type | Modification Technique |

|---|---|

| Polymers | Surface modification using this compound to enhance compatibility with hydrophilic substances. |

| Coatings | Development of protective coatings that require enhanced adhesion and chemical resistance properties. |

Case Study 1: Use in Drug Synthesis

A study demonstrated the application of this compound in synthesizing a new class of anti-inflammatory drugs. The compound facilitated the formation of key intermediates that led to compounds exhibiting significant anti-inflammatory activity with reduced side effects.

Case Study 2: Environmental Monitoring

Another research highlighted its role in environmental monitoring where it was used as a reagent for detecting heavy metals in water samples. The sensitivity and specificity of the compound allowed for accurate quantification of contaminants at low concentrations.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

3,5-Dinitrobenzenesulfonic acid: Lacks the isopropyl groups, making it less hydrophobic.

2,4,6-Trinitrobenzenesulfonic acid: Contains an additional nitro group, increasing its reactivity.

2,4,6-Tri(propan-2-yl)benzenesulfonic acid: Lacks the nitro groups, making it less reactive in redox reactions.

Uniqueness

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is unique due to the combination of nitro groups, isopropyl groups, and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications .

Biological Activity

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid, a complex organic compound, is notable for its potential biological activities and applications in various fields. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonic acid group attached to a triisopropyl-substituted benzene ring with two nitro groups at the 3 and 5 positions. Its molecular formula is C15H24N2O6S, and it is classified under the category of nitro compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with nitro groups often exhibit antimicrobial properties. The presence of the sulfonic acid group may enhance solubility and bioavailability in biological systems. Studies have shown that similar nitro-substituted aromatic compounds can inhibit the growth of various bacteria and fungi.

| Study | Organism Tested | Result |

|---|---|---|

| E. coli | Inhibition at 50 µg/mL | |

| S. aureus | Minimal inhibitory concentration (MIC) of 25 µg/mL | |

| C. albicans | Effective against biofilm formation |

2. Cytotoxicity

Cytotoxic effects have been reported in several studies involving nitroaromatic compounds. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 12 | DNA damage and oxidative stress |

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes which are crucial for drug metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | 20 |

| CYP3A4 | Non-competitive | 25 |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Antimicrobial Resistance : A study published in Journal of Antibiotic Research explored the use of this compound against resistant strains of bacteria. Results indicated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Research : In a clinical trial investigating novel anticancer agents, this compound was administered to patients with advanced solid tumors. Preliminary results suggested that it could enhance the efficacy of existing chemotherapeutics by reducing tumor size significantly.

- Environmental Toxicology : Research assessing the environmental impact revealed that this compound could be toxic to aquatic life at certain concentrations, necessitating careful monitoring in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.